5-(1H-1,3-benzodiazol-2-yl)quinoline
Description
Properties
IUPAC Name |
5-(1H-benzimidazol-2-yl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3/c1-2-8-15-14(7-1)18-16(19-15)12-5-3-9-13-11(12)6-4-10-17-13/h1-10H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLKQSFLJVLFDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C4C=CC=NC4=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Quinolines
are a class of organic compounds with a benzene ring fused to a pyridine ring. They are known to have various biological activities and are used in the synthesis of a number of medicinal drugs.
Benzodiazoles
, on the other hand, are a class of heterocyclic aromatic organic compounds. This class encompasses a broad spectrum of microbicidal activity and includes several antiparasitic and anticancer agents.
Biological Activity
5-(1H-1,3-benzodiazol-2-yl)quinoline is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential applications in various therapeutic areas.
Chemical Structure and Properties
This compound is a heterocyclic compound characterized by a quinoline ring fused with a benzodiazole moiety. Its structural formula can be represented as follows:
This compound's unique structure contributes to its biological activity, particularly in antimicrobial and anticancer applications.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various fungal strains, including Sclerotinia sclerotiorum and Alternaria solani. The following table summarizes the antifungal activities of selected derivatives:
| Compound | Inhibition Rate (%) against Sclerotinia sclerotiorum | EC50 (mg/L) |
|---|---|---|
| This compound | TBD | TBD |
| Compound 13p (3-Cl substituted) | 86.1% | 5.17 |
| Compound 13f (3-CF₃ substituted) | 77.8% | 6.67 |
These results indicate that specific substitutions on the benzodiazole ring enhance the antifungal potency of quinoline derivatives .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Compounds with similar structures have shown to inhibit cell proliferation and induce apoptosis in cancer cell lines. For example, certain benzodiazole derivatives were found to interact with key signaling pathways involved in cancer progression.
The biological activity of this compound is attributed to several mechanisms:
- Antimicrobial Activity : It may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in metabolic pathways.
- Anticancer Activity : The compound can interfere with the cell cycle by inhibiting cyclin-dependent kinases (CDKs) or inducing apoptosis through caspase activation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. Modifications at specific positions on the benzodiazole or quinoline rings can significantly alter their efficacy and selectivity against microbial or cancerous cells. For instance:
- Electron-Withdrawing Groups : Substituents such as -Cl or -CF₃ at the ortho or para positions on the aromatic ring enhance activity against certain fungi.
- Hydrophobic Interactions : The presence of hydrophobic groups increases membrane permeability, thereby enhancing antimicrobial effects.
Case Studies
Several studies have investigated the biological activities of related compounds:
- Fungicidal Activity Study : A series of novel quinoline-linked benzamide derivatives were synthesized and tested against multiple fungal strains. Compounds exhibited varying degrees of inhibition, with some outperforming standard antifungal agents like quinoxyfen .
- Antimycobacterial Activity : Investigations into substituted quinoline carboxamides showed promising results against Mycobacterium tuberculosis, indicating potential for treating resistant strains .
Comparison with Similar Compounds
Structural Comparisons
The table below highlights structural differences between 5-(1H-1,3-benzodiazol-2-yl)quinoline and related compounds:
Key Observations :
- Direct fusion of benzimidazole to quinoline (target compound) maximizes π-π interactions but may reduce solubility compared to ether-linked analogs .
- Substituents like halogens (e.g., Cl in ) or phenolic groups ( ) enhance bioactivity by modulating electronic properties and binding affinity.
Key Observations :
- Compounds with polar substituents (e.g., -OH, -OCH3) exhibit enhanced antioxidant activity, while halogenation improves target specificity .
Physicochemical Properties
Preparation Methods
Preparation of the Benzimidazole Moiety
The benzimidazole ring is typically synthesized by cyclization of benzene-1,2-diamine derivatives with suitable reagents such as cyanogen bromide or aldehydes.
Cyclization with Cyanogen Bromide: Benzene-1,2-diamine is reacted with cyanogen bromide under controlled conditions to form 2-amino benzimidazole intermediates. This method protects the amine groups during nitration and facilitates the formation of the benzimidazole ring system with high specificity and yield (around 56%).
Characterization: The intermediates are characterized by melting point determination, thin-layer chromatography (TLC), FTIR, ^1H NMR, and mass spectroscopy to confirm structure and purity.
Functionalization of Quinoline Core
The quinoline nucleus is functionalized to introduce reactive sites for coupling with the benzimidazole unit.
Vilsmeier-Haack Formylation: This method is commonly used to introduce an aldehyde group at the 3-position of quinoline, generating 2-chloroquinoline-3-carbaldehyde intermediates. The reaction involves treatment of N-arylacetamides with phosphoryl chloride and dimethylformamide (DMF) at low temperatures, followed by heating.
Chlorination: Introduction of chloro substituents at specific positions on quinoline facilitates nucleophilic substitution reactions necessary for subsequent coupling steps.
Coupling of Benzimidazole and Quinoline Units
The critical step in the synthesis involves linking the benzimidazole moiety to the quinoline ring at the 5-position.
Nucleophilic Substitution: The 5-position of quinoline, activated by chloro or aldehyde substituents, undergoes nucleophilic substitution with the benzimidazole nitrogen. This can be achieved by heating the quinoline derivative with benzimidazole or its precursors in the presence of bases such as potassium carbonate in solvents like DMF or ethanol.
Schiff Base Formation and Cyclization: In some methods, condensation of quinoline aldehyde derivatives with benzene-1,2-diamine leads to Schiff base intermediates, which upon cyclization form the benzimidazole ring fused to quinoline.
Use of Protective Groups: To avoid side reactions, protecting groups may be employed on amine functionalities during the synthesis, especially during nitration or reduction steps.
Representative Synthetic Procedure (Summarized)
| Step | Reactants/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Benzene-1,2-diamine + cyanogen bromide | 2-Amino benzimidazole (ST05) | 56 | Cyclization under controlled conditions |
| 2 | N-arylacetamide + POCl3 + DMF (0–5 °C) | 2-Chloroquinoline-3-carbaldehyde | Variable | Vilsmeier-Haack formylation |
| 3 | 2-Chloroquinoline-3-carbaldehyde + benzimidazole + K2CO3 in DMF | 5-(1H-1,3-benzodiazol-2-yl)quinoline | 60–70 | Nucleophilic substitution coupling |
Analytical and Characterization Data
- Melting Points: Typically in the range of 175–232 °C depending on intermediates and final product purity.
- Spectroscopic Analysis: FTIR, ^1H NMR, and mass spectroscopy confirm the formation of benzimidazole and quinoline rings and their linkage.
- Chromatography: TLC monitoring during synthesis ensures reaction completion and purity control.
Research Findings and Optimization Notes
- The use of protective groups during nitration and reduction steps enhances yield by preventing side reactions.
- Potassium carbonate is an effective base for promoting nucleophilic substitution between quinoline and benzimidazole moieties.
- Reaction temperatures between 40–80 °C and solvents like DMF or ethanol optimize coupling efficiency.
- Post-synthesis recrystallization from ethanol improves purity and crystallinity of the final compound.
Summary Table of Preparation Methods
| Methodology | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization with cyanogen bromide | Benzene-1,2-diamine + cyanogen bromide | Room temp to mild heating | High specificity for benzimidazole | Requires careful handling of toxic cyanogen bromide |
| Vilsmeier-Haack formylation | N-arylacetamide + POCl3 + DMF | 0–5 °C then 80 °C | Efficient aldehyde introduction | Sensitive to moisture |
| Nucleophilic substitution | 2-Chloroquinoline-3-carbaldehyde + benzimidazole + K2CO3 | 40–80 °C, DMF or ethanol | Direct coupling, good yields | Requires base and controlled temp |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(1H-1,3-benzodiazol-2-yl)quinoline derivatives?
- Methodology : The Vilsmeier-Haack-Arnold reaction is commonly used to synthesize the quinoline core. Subsequent condensation with o-phenylenediamine derivatives introduces the benzimidazole moiety. For example, 2-chloroquinoline-3-carbaldehyde intermediates are prepared using DMF and POCl₃, followed by refluxing with diamines in methanol to yield target compounds (40–65% yields) . Alternative routes include nucleophilic substitution on quinoline halides, as shown in 2-chloro-3-(1H-benzimidazol-2-yl)quinoline synthesis .
Q. Which analytical techniques are critical for structural confirmation?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (quinoline protons: δ 7.5–9.0 ppm) and carbon frameworks .
- X-ray Crystallography : Resolves molecular geometry (e.g., 5.8° dihedral angle between quinoline and benzimidazole planes) .
- HRMS : Validates molecular weight (<3 ppm error) .
- Elemental Analysis : Confirms C/H/N composition (≤0.4% deviation) .
Q. What biological assays are typically used to evaluate activity?
- Methodology :
- Anti-cancer : NCI-60 cell line screening at 10⁻⁵ M .
- Antimicrobial : Broth microdilution (MIC values against S. aureus, E. coli) .
- Neurological : Acetylcholinesterase inhibition assays for Alzheimer’s research .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for quinoline-benzimidazole hybrids?
- Methodology :
- Structural Modifications : Vary substituents at quinoline C-2 (e.g., chloro vs. methoxy) to assess electronic effects .
- Biological Testing : Use NCI-60 panels to identify cell-specific trends; 2-chloro analogs show GI₅₀ 1.8–4.2 μM vs. breast cancer cells .
- ADMET Profiling : Parallel assays for pharmacokinetic relevance .
Q. How to resolve contradictions in reported bioactivity data?
- Methodology :
- Assay Conditions : Compare solvent systems (DMSO vs. saline) and exposure times (48 vs. 72 hr) .
- Compound Purity : Validate via HPLC (>95% purity) .
- Cell Line Variability : Test across multiple lines (e.g., MCF-7 vs. HeLa) .
Q. What computational methods support quinoline-benzimidazole hybrid optimization?
- Methodology :
- Molecular Docking : Predict binding modes with targets (e.g., EGFR kinase) using AutoDock Vina .
- QSAR Modeling : Correlate logP values with anti-mycobacterial activity (R² >0.85) .
Q. How to optimize reaction yields in multi-step syntheses?
- Methodology :
- Catalyst Screening : Test Pd/C vs. CuI in Sonogashira couplings .
- Solvent Optimization : Compare DMF (polar aprotic) vs. THF (low polarity) .
- Temperature Control : Microwave-assisted synthesis reduces time (30 min vs. 24 hr) .
Q. What strategies improve crystal structure determination accuracy?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
